The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed chemical information and synthesis routes. It is primarily classified under organic compounds with phenolic structures, indicating its potential applications in various chemical syntheses and biological investigations.
The synthesis of (5-Chloro-2-isobutoxyphenyl)methanol typically involves the reduction of 5-chloro-2-isobutoxybenzaldehyde. The most common method utilizes sodium borohydride as a reducing agent in ethanol. The synthesis process can be summarized as follows:
This method is efficient for laboratory-scale synthesis, though industrial production may require optimizations for yield and purity.
The molecular structure of (5-Chloro-2-isobutoxyphenyl)methanol features:
InChI=1S/C11H15ClO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8,13H,6-7H2,1-2H3
YAHKROMNCCIBOA-UHFFFAOYSA-N
The presence of both hydrophilic (hydroxymethyl) and hydrophobic (isobutoxy) groups suggests potential solubility in various solvents, influencing its reactivity and interaction with biological systems.
(5-Chloro-2-isobutoxyphenyl)methanol can participate in various chemical reactions typical for phenolic compounds:
These reactions enable its use as an intermediate in synthesizing more complex organic molecules.
The compound's physical state is likely solid at room temperature, given its structure. Its solubility profile would be influenced by the presence of both hydrophilic and hydrophobic groups, allowing it to dissolve in polar and non-polar solvents.
Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to characterize this compound's physical properties accurately.
(5-Chloro-2-isobutoxyphenyl)methanol has several potential applications:
The compound's versatility makes it valuable in both academic research settings and industrial applications.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: